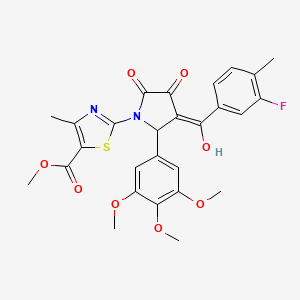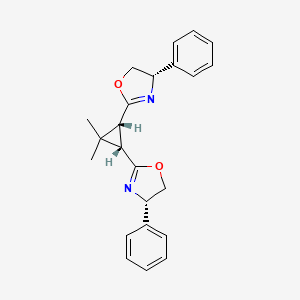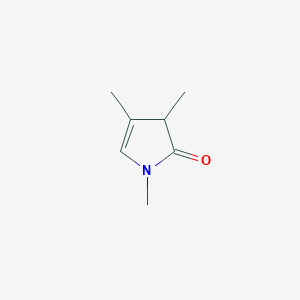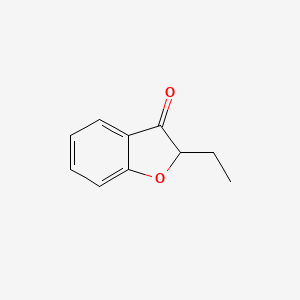![molecular formula C10H12N2O B12877885 2-(Aminomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877885.png)
2-(Aminomethyl)-7-ethylbenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-7-ethylbenzo[d]oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-7-ethylbenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminophenol with ethyl bromoacetate, followed by cyclization under acidic conditions . Another approach involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-7-ethylbenzo[d]oxazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-7-ethylbenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties against bacterial and fungal strains.
Medicine: Explored as a potential drug candidate for treating various diseases, including tuberculosis.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-7-ethylbenzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminooxazole: Similar in structure but contains an additional amino group, making it more reactive in certain chemical reactions.
2-Aminothiazole: Contains a sulfur atom instead of oxygen, leading to different chemical and biological properties.
Uniqueness
2-(Aminomethyl)-7-ethylbenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing new molecules with tailored functionalities.
Propiedades
Fórmula molecular |
C10H12N2O |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
(7-ethyl-1,3-benzoxazol-2-yl)methanamine |
InChI |
InChI=1S/C10H12N2O/c1-2-7-4-3-5-8-10(7)13-9(6-11)12-8/h3-5H,2,6,11H2,1H3 |
Clave InChI |
IOVGVZIIMUAWOS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CC=C1)N=C(O2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


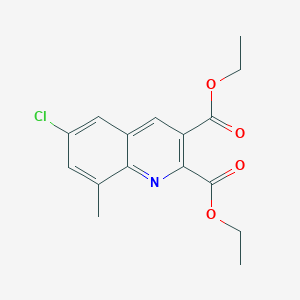
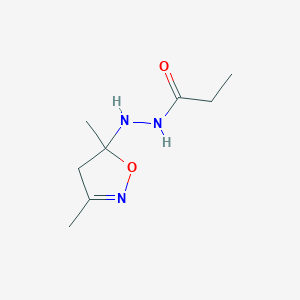
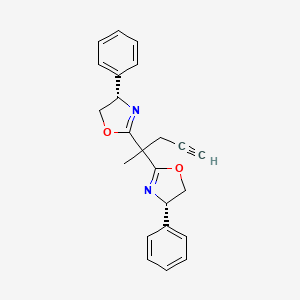
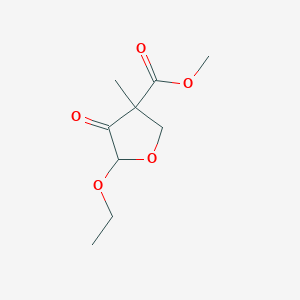
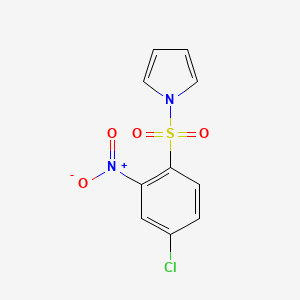
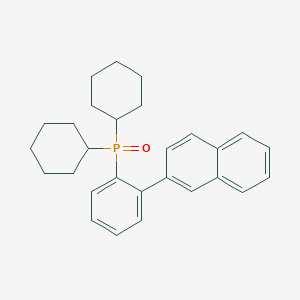

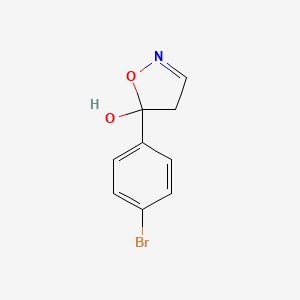
![5-Hexenoic acid, 2-[methyl[(phenylmethoxy)carbonyl]amino]-, (2S)-](/img/structure/B12877873.png)

